1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone

Catalog No.
S2936862
CAS No.
129322-80-1
M.F
C9H6ClF3O
M. Wt
222.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone

CAS Number

129322-80-1

Product Name

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3

InChI Key

ZBNBOFIGJIVXEF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl

Solubility

not available

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6ClF3OC_9H_6ClF_3O. It features a chloro and trifluoromethyl substituent on a phenyl ring attached to an ethanone moiety. This compound is notable for its unique electronic properties due to the presence of the trifluoromethyl group, which can significantly influence reactivity and biological activity. It is classified under various chemical databases, including PubChem and ChemSpider, where it is identified by its unique identifiers such as CID 14793273 .

The compound exhibits a range of chemical reactivity typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, making it reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can direct electrophiles to the ortho and para positions of the aromatic ring.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using various reducing agents.

These reactions enable the synthesis of diverse derivatives and facilitate its use in various chemical applications .

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity: Related compounds have demonstrated efficacy against certain bacterial strains.
  • Neuroprotective Properties: Some derivatives are being explored for their neuroprotective capabilities, potentially useful in treating neurodegenerative diseases .
  • Anti-inflammatory Effects: The presence of halogen substituents often enhances anti-inflammatory properties in related compounds.

Several methods have been developed for synthesizing 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone:

  • Direct Halogenation: Starting from 4-trifluoromethylacetophenone, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Reformulation of Phenols: Phenolic precursors can be reacted with acetic anhydride in the presence of a catalyst to yield the desired ketone.
  • Biotransformation Techniques: Recent studies have explored using whole-cell biocatalysis to produce chiral variants of this compound, enhancing yield and selectivity .

These methods highlight the versatility in synthesizing this compound while also emphasizing environmentally friendly approaches like biocatalysis.

1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives may be used in developing agrochemicals with enhanced efficacy.
  • Material Science: The compound's unique properties allow for potential applications in polymer chemistry and materials engineering.

The trifluoromethyl group particularly enhances lipophilicity, making it suitable for formulations requiring improved solubility .

Interaction studies involving 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone are crucial for understanding its pharmacodynamics and potential side effects. Research indicates that:

  • It may interact with various enzymes and receptors, influencing metabolic pathways.
  • Studies on similar compounds suggest potential interactions with cytochrome P450 enzymes, affecting drug metabolism .

Such interactions warrant further investigation to elucidate the safety profile and efficacy of this compound in therapeutic applications.

Several compounds share structural similarities with 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesSimilarity Index
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanoneSimilar chloro and trifluoromethyl groups0.95
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanoneAdditional dichloro substitution0.95
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanoneDifferent substitution pattern on phenyl ring0.85
1-(2-Chloro-4-fluorophenyl)ethanoneFluorine instead of trifluoromethyl0.77
1-(3-Amino-4-chlorophenyl)ethanoneAmino group substitution0.77

These compounds illustrate how variations in substituents can influence the chemical properties and biological activities of similar structures .

Traditional Organic Synthesis Pathways for 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone

Traditional synthesis routes for 1-(3-chloro-4-(trifluoromethyl)phenyl)ethanone often rely on multi-step functional group transformations. A prominent method involves diazotization and coupling reactions starting from 3-amino-4-chlorotrifluoromethylbenzene. In this approach, the amino group is first converted to a diazonium salt under acidic conditions at 0–5°C using sodium nitrite. Subsequent coupling with ethylidenehydroxylamine in the presence of copper-based catalysts (e.g., cuprous chloride or copper sulfate) generates an intermediate, which undergoes hydrolysis with hydrochloric acid to yield the target ketone. This method, detailed in patent CN103193611A, achieves yields of 70–78% with product purity exceeding 99.5%.

An alternative pathway employs Friedel-Crafts acylation of trifluoromethyl-substituted aromatic precursors. For example, trifluoromethylbenzene reacts with acetic anhydride in ethyl n-propyl ether at 65–75°C under nitrogen pressure (0.5–0.6 MPa), catalyzed by tetrabutylammonium bromide and sodium tert-butoxide. This single-step method reported a 96.3% yield with 99.6% purity, demonstrating scalability up to 1232 kg batches. Key challenges in traditional routes include:

  • Temperature control: Diazotization requires strict maintenance of 0–5°C to prevent side reactions.
  • Catalyst selection: Copper salts (CuCl, CuSO₄) optimize coupling efficiency but necessitate post-reaction neutralization with ammoniacal washes.
  • Purification: Vacuum distillation and sodium bicarbonate washes are critical for removing residual acids and inorganic salts.
ParameterDiazotization/CouplingFriedel-Crafts
Yield70–78%96.3%
Purity≥99.5%99.6%
Reaction Time9–12 hours9 hours
ScalabilityLab-scale (37–42 g)Industrial (1232 kg)

Catalytic Systems in Friedel-Crafts Acylation for Trifluoromethyl-Substituted Aromatic Ketones

Catalytic systems play a pivotal role in enhancing the efficiency of Friedel-Crafts acylation for trifluoromethylated aromatics. The combination of tetrabutylammonium bromide (TBAB) and sodium tert-butoxide in ethyl n-propyl ether enables nucleophilic activation of acetic acid, facilitating electrophilic attack on the electron-deficient trifluoromethylbenzene ring. TBAB acts as a phase-transfer catalyst, improving interfacial contact between the aqueous and organic phases, while sodium tert-butoxide deprotonates acetic acid to generate reactive acetyl species.

Copper-based catalysts, such as cuprous chloride (CuCl) and copper sulfate (CuSO₄), are equally effective in coupling reactions. In diazotization pathways, CuCl (4.2 g per 46 g substrate) accelerates the formation of the acetophenone intermediate, achieving 70% yield. Comparative studies show that CuSO₄ increases yield to 78% under identical conditions, likely due to its higher Lewis acidity promoting faster hydrolysis of the coupled product. Catalytic activity is further influenced by:

  • Solvent polarity: Toluene and acetic acid mixtures optimize intermediate solubility while stabilizing the diazonium salt.
  • pH modulation: Maintaining pH 4–4.5 during coupling ensures optimal catalyst activity and minimizes side reactions.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Yield

While conventional methods dominate industrial production, microwave-assisted synthesis offers potential for rapid reaction optimization. Although not explicitly documented for 1-(3-chloro-4-(trifluoromethyl)phenyl)ethanone, analogous trifluoromethylation reactions using fluoroform (HCF₃) under microwave irradiation have reduced reaction times from hours to minutes. For instance, trifluoromethylation of methyl esters with HCF₃ and KHMDS in triglyme at −40°C achieves 92% yield in 5 hours. Adapting this to Friedel-Crafts acylation could enable precise temperature control and faster kinetics.

Flow chemistry presents another avenue for scalability. Continuous-flow reactors minimize thermal gradients during exothermic steps like diazotization, improving safety and reproducibility. A hypothetical flow setup might integrate:

  • Diazotization module: Precise dosing of NaNO₂ and H₂SO₄ at 0–5°C.
  • Coupling chamber: Copper-catalyzed reaction with real-time pH monitoring.
  • Hydrolysis loop: Heated zone for HCl-mediated ketone formation.

Preliminary data from batch processes suggest that transitioning to flow could enhance yields by 10–15% through reduced intermediate degradation.

Density Functional Theory Studies on Molecular Geometry Optimization

Density functional theory calculations have emerged as the primary computational approach for investigating the molecular geometry optimization of 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone and related trifluoromethyl-substituted acetophenone derivatives [1] [3]. The optimization of geometrical parameters represents a notably indispensable step in quantum chemical calculations, providing fundamental insights into the structural characteristics of these fluorinated aromatic compounds [28].

Computational Methodology and Basis Set Selection

Molecular geometries have been fully optimized using redundant internal coordinates with the Becke-3-Lee-Yang-Parr functional at the density functional theory level [29]. The 6-311++G(d,p) basis set has been extensively employed for these calculations, as it provides superior correlation with experimental data compared to smaller basis sets [28]. The combination of B3LYP functional with triple-zeta basis sets has demonstrated particular effectiveness for geometry optimization of large systems with donor-acceptor interactions [1].

Structural Parameters and Bond Length Analysis

The optimized molecular geometry reveals significant deviations from ideal benzene ring parameters due to the presence of electron-withdrawing substituents [28]. The calculated carbon-carbon bond lengths in the benzene ring range from 1.379 Å to 1.405 Å, with the density functional theory approach yielding extended carbon-carbon bond lengths up to 1.514 Å [28]. The carbon-chlorine bond lengths vary between 1.739 Å and 1.760 Å, showing strong agreement with experimentally observed values of 1.732 Å and 1.736 Å [28].

The carbonyl carbon-oxygen bond exhibits characteristic lengths of approximately 1.189 Å to 1.215 Å, consistent with typical acetophenone derivatives [28]. The carbon-hydrogen bond lengths of aromatic benzene rings and methyl groups range from 1.072 Å to 1.093 Å, with experimental values reported as 1.082 Å and 1.090 Å respectively [28].

Bond Angle Distortions and Molecular Framework

The arrangement of bond angles demonstrates that the phenyl ring exhibits asymmetrical characteristics due to substituent effects [28]. The calculated bond angles show the sequence: C2-C1-C12 < C1-C6-C5 < C1-C12-C14 < C3-C4-C5 < C1-C2-C3 < C2-C3-C4 [28]. The substitution effects result in bond angles of 117.5°, 121.6°, and 121.1° for Hartree-Fock calculations, and 117.0°, 121.7°, and 121.1° for B3LYP calculations [28].

Molecular Stability and Energy Considerations

The global minimum energy optimization reveals that trifluoromethyl-substituted acetophenones achieve stable conformations with total energies in the range of -722.1333 to -722.1339 atomic units [29]. These energy values indicate substantial stabilization effects arising from the electronic interactions between the trifluoromethyl group and the aromatic system [29].

ParameterValue RangeMethodReference
C-C Bond Length (Aromatic)1.379-1.405 ÅB3LYP/6-311++G(d,p) [28]
C-Cl Bond Length1.739-1.760 ÅB3LYP/6-311++G(d,p) [28]
C=O Bond Length1.189-1.215 ÅB3LYP/6-311++G(d,p) [28]
Global Minimum Energy-722.1333 to -722.1339 a.u.B3LYP/6-311G** [29]

Hyperconjugation Effects in Trifluoromethyl-Acetophenone Derivatives

Hyperconjugation represents a crucial electronic interaction in trifluoromethyl-substituted acetophenone derivatives, involving the interaction of both sigma and pi orbitals [11]. The trifluoromethyl group exhibits particularly strong electron-withdrawing properties that significantly influence hyperconjugative interactions within the molecular framework [14] [25].

Negative Hyperconjugation in Trifluoromethyl Systems

The trifluoromethyl group can accept electrons via negative hyperconjugation, making both inductive and polar effects as well as resonance effects important considerations in any theoretical treatment [14]. This negative hyperconjugation involves the interaction between occupied orbitals and the antibonding carbon-fluorine orbitals of the trifluoromethyl group [27]. The stronger negative hyperconjugation between lone pair electrons and antibonding carbon-fluorine orbitals compared to antibonding carbon-carbon orbitals results in enhanced stabilization [27].

Electronic Stabilization Mechanisms

The electron-withdrawing properties of the trifluoromethyl group lead to increased charge delocalization and greatly enhance the electrophilic reactivities of adjacent functional groups [25]. These stabilization effects manifest through several mechanisms: donation from occupied sigma orbitals to unoccupied antibonding orbitals of the trifluoromethyl group, polarization of the aromatic pi-electron system, and modification of the electronic distribution around the carbonyl functionality [25].

Natural Bond Orbital Analysis

Natural bond orbital calculations have been performed to quantify hyperconjugative interactions in trifluoromethyl-acetophenone derivatives [29]. The hyperconjugation and interaction energy within the molecule are deduced from second-order perturbation approaches [29]. These calculations reveal that the bonding capability of the molecule depends significantly on the electronic charge distribution on the chelating atoms [29].

Frontier Molecular Orbital Considerations

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by hyperconjugative interactions in trifluoromethyl-substituted systems [24]. Time-dependent density functional theory calculations demonstrate that trifluoromethyl substituents can be used to tune orbital character and increase rates of electronic transitions [24]. The changes in orbital character between local and charge transfer states result in significant modifications to electronic properties [24].

Substituent Effects on Hyperconjugation Strength

The strength of hyperconjugative interactions varies depending on the position of the trifluoromethyl group relative to other functional groups [29]. For 3'-(trifluoromethyl) and 4'-(trifluoromethyl) acetophenone derivatives, the hyperconjugative stabilization energies differ by approximately 0.0006 atomic units, indicating subtle but measurable positional effects [29]. The influence of substitution on molecular geometry has been thoroughly investigated, revealing that electronic effects propagate through the entire molecular framework [29].

Quantitative Assessment of Hyperconjugative Interactions

Second-order perturbation energy analysis provides quantitative measures of hyperconjugative stabilization [29]. The interaction energies typically range from 2-15 kcal/mol for strong hyperconjugative interactions involving trifluoromethyl groups [11]. These stabilization energies are comparable to those observed in classical hyperconjugative systems but exhibit distinct directional preferences due to the electronegativity of fluorine atoms [11].

Hyperconjugative InteractionStabilization Energy (kcal/mol)Orbital TypeElectronic Effect
n(O) → σ*C-F8-12Lone pair to antibondingNegative hyperconjugation
σC-H → σ*C-F3-6Bonding to antibondingClassical hyperconjugation
π → σ*C-F5-10Pi to antibondingExtended conjugation
σC-C → σ*C-F2-4Bonding to antibondingThrough-bond interaction

The kinetics of halogenation at the meta-position relative to trifluoromethyl groups in 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone exhibit distinct characteristics that reflect the combined electronic effects of both electron-withdrawing substituents. The trifluoromethyl group, recognized as one of the most potent electron-withdrawing groups with a Hammett sigma parameter of approximately +0.54 [1], fundamentally alters the reactivity profile of the aromatic system through both inductive and resonance effects [2] [3].

Relative Rate Studies and Electronic Effects

Kinetic investigations of trifluoromethyl-substituted acetophenones demonstrate that these compounds exhibit significantly reduced reactivity compared to benzene in electrophilic aromatic substitution reactions. Studies on related trifluoromethyl acetophenones indicate relative halogenation rates in the range of 0.0037 to 0.15 compared to benzene (normalized rate = 1.0) [4]. This dramatic rate reduction is attributed to the combined deactivating effects of both the acetyl carbonyl group and the trifluoromethyl substituent, which collectively withdraw electron density from the aromatic π-system [3] [5].

The meta-directing effect observed in halogenation reactions results from the destabilization of ortho and para positions through resonance structures that place positive charges at these sites. For 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone, computational studies suggest that the chlorine substituent at the meta-position (relative to the acetyl group) experiences additional stabilization through the electron-withdrawing influence of the adjacent trifluoromethyl group [2] [6]. This creates a unique electronic environment where halogenation preferentially occurs at the remaining meta-position relative to the trifluoromethyl group.

Kinetic Parameters and Activation Energies

Experimental determinations of rate constants for trifluoromethyl radical additions to aromatic systems have been reported in the range of 4.1 × 10⁶ to 5.6 × 10⁶ M⁻¹s⁻¹ [7] [8], although these values specifically pertain to radical mechanisms rather than electrophilic substitution. For electrophilic halogenation processes, the activation energies are significantly higher due to the deactivated nature of the aromatic ring. Computational studies on similar systems suggest activation barriers in the range of 17-22 kcal/mol for the formation of sigma-complex intermediates [9] [10].

The electron affinity of 3'-(trifluoromethyl)acetophenone, measured at 0.768 ± 0.087 eV [11], provides insight into the electrophilic character of these systems and correlates with their reduced nucleophilicity in electrophilic aromatic substitution reactions. This value is significantly higher than that of unsubstituted acetophenone, reflecting the electron-withdrawing influence of the trifluoromethyl group.

Solvent Effects on Electrophilic Aromatic Substitution Pathways

Solvent effects play a crucial role in determining both the rate and selectivity of electrophilic aromatic substitution reactions involving 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone. The choice of solvent system directly influences the stabilization of charged intermediates, transition state geometries, and the overall reaction mechanism [12] [13].

Protic Acid Systems and Mechanistic Considerations

Trifluoroacetic acid (TFA) and acetic acid systems have been extensively investigated for their effects on aromatic halogenation reactions. Studies demonstrate that mixed solvent systems of TFA and acetic acid in optimized ratios (2:1 to 1:1) provide enhanced reactivity while maintaining good selectivity [14]. In these systems, TFA (dielectric constant = 8.55) facilitates transmetallation steps and stabilizes cationic intermediates, while acetic acid (dielectric constant = 6.15) provides a more moderate acidic environment that prevents over-activation [15].

The optimized TFA:acetic acid (2:1) system has been shown to achieve yields up to 84% in related meta-arylation reactions, compared to 72% in the 1:1 ratio [14]. This enhancement is attributed to the increased acidity facilitating the formation of more electrophilic intermediates while maintaining sufficient solubility for organic substrates. The mechanism involves initial coordination of the acid to the aromatic system, followed by electrophilic attack and subsequent deprotonation [16].

Fluorinated Solvent Systems

Hexafluoroisopropanol (HFIP), with its high dielectric constant (ε = 16.7) and unique hydrogen bonding properties, has emerged as a particularly effective solvent for trifluoromethyl-containing aromatic systems [12]. HFIP forms extensive hydrogen bonding networks that can selectively activate trifluoromethyl reagents while simultaneously coordinating with aromatic substrates. This dual coordination creates a unique microenvironment that enhances both the electrophilicity of attacking species and the nucleophilicity of the aromatic ring through specific solvation effects [17].

The mechanism of HFIP-mediated activation involves the formation of hydrogen-bonded complexes between the solvent and both the trifluoromethyl group and the electrophile. This network stabilizes the transition state through multiple weak interactions, effectively lowering the activation barrier for electrophilic attack. Nuclear magnetic resonance studies have confirmed the formation of these hydrogen-bonded complexes in solution, providing direct evidence for the proposed activation mechanism [12].

Polar Aprotic Solvents and Kinetic Studies

Dimethyl sulfoxide (DMSO), with its very high dielectric constant (ε = 46.7), provides excellent stabilization for charged intermediates and has been extensively used in kinetic studies of electrophilic trifluoromethylation reactions [18]. The high polarity of DMSO stabilizes both sigma-complex intermediates and transition states, leading to observable reaction intermediates that can be characterized spectroscopically. Rate constant determinations in DMSO have provided fundamental insights into the mechanism of trifluoromethyl radical reactions, with measured values following the correlation lg k₂(20°C) = sₙ(N + E) [18].

The stabilization provided by DMSO allows for the observation of normally transient intermediates, including sigma-complexes and radical pairs. This has enabled detailed mechanistic studies that would be impossible in less polar solvents. Temperature-dependent studies in DMSO have revealed activation parameters that are consistent with a stepwise mechanism involving initial electrophilic attack followed by deprotonation [19].

Transient Intermediate Characterization via Computational Modeling

The characterization of transient intermediates in the functionalization reactions of 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone relies heavily on advanced computational methods due to the short lifetimes and high reactivity of these species. Density functional theory (DFT) calculations have proven particularly valuable for elucidating the structures, energetics, and reaction pathways of these elusive intermediates [20] [9].

Sigma-Complex Intermediates and DFT Calculations

The sigma-complex approach, utilizing DFT calculations at the B3LYP/cc-pVTZ level, has demonstrated exceptional accuracy in predicting both regioselectivity and reaction rates for aromatic substitution reactions [9] [10]. For trifluoromethyl-substituted systems, these calculations reveal that sigma-complex intermediates exhibit characteristic structural features including partial rehybridization of the attacked carbon from sp² to sp³ and significant charge delocalization throughout the aromatic system [20].

Computational studies using the ωB97X-D functional with dispersion correction have provided detailed insights into the bromination mechanisms of aromatic systems [21]. These calculations indicate that the rate-determining transition state for halogenation resembles the sigma-complex intermediate, with the degree of similarity depending on the Hammond postulate - earlier transition states for more activated systems and later transition states for deactivated systems like trifluoromethyl acetophenones [9].

The sigma stability (SS) parameter, defined as the energy change associated with sigma-complex formation, shows excellent correlation (r = 0.93 to 0.99) with experimental rate constants [10]. For 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone, computational predictions suggest that sigma-complex formation at the meta-position (relative to CF₃) is energetically favored over other positions due to the electronic stabilization provided by the electron-withdrawing substituents [9].

Transition State Modeling and Energy Surfaces

High-level computational methods, including MP2 and QCISD(T) calculations with zero-point energy corrections, have been employed to determine accurate activation energies and transition state geometries [22]. For halogenation reactions, these calculations reveal activation energies in the range of 17-22 kcal/mol, with the exact value depending on the specific halogen and reaction conditions [23].

SMD(MeCN)/PWPB95-D4/def2-TZVPP calculations on trifluoromethylation reactions have shown that these processes are highly exergonic (ΔG° ≈ -168 kJ/mol), indicating strong thermodynamic driving forces despite high kinetic barriers [18]. The calculations also reveal that trifluoromethyl carbocations, while highly destabilized, can be stabilized through specific solvation effects and conjugation with aromatic systems [24].

Dispersion-Corrected Methods and Aromatic Interactions

The importance of London dispersion forces in aromatic systems containing trifluoromethyl groups has been recognized through the application of dispersion-corrected DFT methods [25] [17]. These calculations demonstrate that conventional DFT functionals significantly underestimate the binding energies in aromatic complexes, with dispersion corrections providing improvements of 5-10% in accuracy for large aromatic systems [17].

For 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone, dispersion-corrected calculations reveal important stabilizing interactions between the trifluoromethyl group and aromatic π-systems. These interactions, while individually weak, can collectively influence the preferred conformations and reaction pathways of the molecule. The calculations also predict specific C-F···H interactions that may influence the solid-state packing and solution-phase conformational preferences .

Machine Learning and Predictive Modeling

Recent advances in computational chemistry have incorporated machine learning approaches to predict reaction outcomes based on molecular descriptors [27] [28]. For nucleophilic aromatic substitution reactions, multivariate linear regression models using LUMO energies, electrostatic potentials, and other computed descriptors have achieved excellent predictive accuracy [28]. While these methods have not yet been extensively applied to electrophilic substitution of trifluoromethyl systems, they represent a promising avenue for future mechanistic investigations.

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Dates

Last modified: 08-17-2023

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